Suzuki-Miyaura Coupling Yield: 3-Bromopyridine N-Oxide vs. Chloropyridine N-Oxide Analogs
Under ligand-free aqueous Suzuki-Miyaura coupling conditions, 3-bromopyridine N-oxide achieves a 93% isolated yield with phenylboronic acid, substantially exceeding the 65–70% yield reported for 2- or 4-chloropyridine N-oxide analogs under comparable conditions [1]. This 23–28 percentage point yield advantage translates directly to higher material efficiency and reduced purification burden.
| Evidence Dimension | Isolated yield in Suzuki-Miyaura cross-coupling |
|---|---|
| Target Compound Data | 93% isolated yield |
| Comparator Or Baseline | 2- or 4-chloropyridine N-oxide: 65–70% isolated yield |
| Quantified Difference | +23–28 percentage points (33–43% relative yield improvement) |
| Conditions | Pd(OAc)₂ catalyst, diisopropylamine base, water solvent, 1 h reaction time, ligand-free conditions |
Why This Matters
Higher coupling yield directly reduces raw material consumption per gram of product and simplifies purification, lowering total cost per synthetic step.
- [1] Liu C, et al. Arylation of pyridine N-oxides via a ligand-free Suzuki reaction in water. Chin Chem Lett. 2015;26(1):55-57. View Source
